molecular formula C15H21NO3 B13484862 Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate

Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate

Cat. No.: B13484862
M. Wt: 263.33 g/mol
InChI Key: HWHGCVQTHSOXAQ-UHFFFAOYSA-N
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Description

Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate is a chemical compound with the molecular formula C14H19NO3 It is characterized by a cyclohexyl ring with a hydroxyl group at the 3-position and a carbamate group attached to the ring via a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with 3-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-ketocyclohexylcarbamate.

    Reduction: Formation of 3-hydroxycyclohexylamine.

    Substitution: Formation of various substituted carbamates depending on the reagent used.

Scientific Research Applications

Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Benzyl N-(3-hydroxycyclohexyl)carbamate
  • N-(3-hydroxycyclohexyl)-N-methylcarbamate
  • Benzyl N-methylcarbamate

Comparison: Benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate is unique due to the presence of both a benzyl group and a hydroxyl group on the cyclohexyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydroxyl group enhances its solubility and reactivity, while the benzyl group provides stability and specificity in its interactions.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl N-(3-hydroxycyclohexyl)-N-methylcarbamate

InChI

InChI=1S/C15H21NO3/c1-16(13-8-5-9-14(17)10-13)15(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13-14,17H,5,8-11H2,1H3

InChI Key

HWHGCVQTHSOXAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC(C1)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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